molecular formula C8H11BrN2O B1443920 5-Bromo-2-isobutoxypyrimidine CAS No. 1289041-19-5

5-Bromo-2-isobutoxypyrimidine

Cat. No. B1443920
CAS RN: 1289041-19-5
M. Wt: 231.09 g/mol
InChI Key: MEIADTWPWWGKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isobutoxypyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol. It is used in research and development .


Synthesis Analysis

The synthesis of 5-Bromo-2-isobutoxypyrimidine or similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxypyrimidine consists of a pyrimidine ring with a bromine atom and an isobutoxy group attached . The exact structure can be represented by the SMILES string CC(C)COC1=NC=C(C=N1)Br .


Chemical Reactions Analysis

5-Bromo-2-isobutoxypyrimidine can participate in various chemical reactions. For example, it can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds .


Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxypyrimidine has a molecular weight of 231.09 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis

“5-Bromo-2-isobutoxypyrimidine” is a chemical compound used in various chemical syntheses . It is a pyrimidine derivative, which is a class of compounds that are widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals .

DNA Synthesis Marker

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Neurobiology Research

In neurobiology, “5-Bromo-2-isobutoxypyrimidine” is used to study the generation, migration, and settled pattern of neurons in the developing central nervous system . It has been used to study the prenatal and perinatal development of the cerebellum .

Cell Cycle Studies

“5-Bromo-2-isobutoxypyrimidine” is used in cell cycle studies. It is incorporated into the DNA during the synthetic phase of the cell cycle . It has been argued that gene duplication, DNA repair or apoptotic cellular events might contribute to its labeling in vivo .

Apoptosis Research

This compound is used in apoptosis research. The incorporation of “5-Bromo-2-isobutoxypyrimidine” into DNA can have detrimental effects on the proliferation and viability of different types of cells . This has implications for the interpretation of the results obtained by this marker as an index of the generation .

Toxicology

“5-Bromo-2-isobutoxypyrimidine” is also used in toxicology studies. High or repeated doses of this agent can have toxic effects, and this is particularly important when interpreting the results obtained using this compound .

Safety and Hazards

The safety data sheet for 5-Bromo-2-isobutoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIADTWPWWGKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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